3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid
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Overview
Description
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid typically involves the cyclization of substituted pyridines with appropriate reagents. One common method involves the use of hydroxylamine-O-sulfonic acid to obtain substituted N-aminopyridine sulfates, which then undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate. The resulting pyrazolo[1,5-a]pyridine-3-carboxylate derivatives are then hydrolyzed to form the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access . This interaction can modulate signaling pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but with the bromine and carboxylic acid groups at different positions.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of selective inhibitors and other therapeutic agents.
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-11-3-1-2-5(7(6)11)8(12)13/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMWATVPVFSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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